15-Bromopentadec-5-ene
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Overview
Description
15-Bromopentadec-5-ene is an organic compound with the molecular formula C15H29Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the 15th carbon of a pentadecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Bromopentadec-5-ene can be synthesized through several methods. One common approach involves the bromination of pentadec-5-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, resulting in the addition of a bromine atom to the 15th carbon of the pentadecene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
15-Bromopentadec-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form pentadec-5-yne.
Addition Reactions: The double bond in the pentadecene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Hydrogen gas (H2) with a palladium catalyst for hydrogenation.
Major Products Formed
Substitution: Formation of 15-hydroxypentadec-5-ene or 15-aminopentadec-5-ene.
Elimination: Formation of pentadec-5-yne.
Addition: Formation of 15,16-dibromopentadecane or 15-bromopentadecane.
Scientific Research Applications
15-Bromopentadec-5-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-Bromopentadec-5-ene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The double bond in the pentadecene chain can participate in addition reactions, altering the compound’s structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
15-Chloropentadec-5-ene: Similar structure but with a chlorine atom instead of bromine.
15-Iodopentadec-5-ene: Similar structure but with an iodine atom instead of bromine.
Pentadec-5-yne: Similar carbon chain length but with a triple bond instead of a double bond.
Uniqueness
15-Bromopentadec-5-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
15-bromopentadec-5-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6H,2-4,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIRITIZCLFDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705833 |
Source
|
Record name | 15-Bromopentadec-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92210-93-0 |
Source
|
Record name | 15-Bromopentadec-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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